3-Cyanopropylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

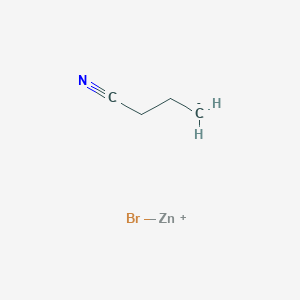

3-Cyanopropylzinc bromide is an organozinc compound with the chemical formula NC(CH2)3ZnBr. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 3-Cyanopropylzinc bromide can be synthesized by reacting cyanoacetone with zinc bromide. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to minimize the influence of water and oxygen. The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and yield of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 3-Cyanopropylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides

Common Reagents and Conditions:

Solvents: Tetrahydrofuran (THF) is commonly used as the solvent for reactions involving this compound.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Temperature: Reactions are typically carried out at low temperatures to maintain the stability of the organozinc compound.

Major Products: The major products formed from reactions involving this compound include various substituted organic compounds, such as ketones, alcohols, and halogenated hydrocarbons .

科学的研究の応用

Synthetic Applications

3-Cyanopropylzinc bromide is primarily utilized in the following areas:

-

Cross-Coupling Reactions

- Palladium-Catalyzed Reactions : This compound has been effectively employed in palladium-catalyzed cross-coupling reactions, where it reacts with aryl halides to form substituted aromatic compounds. For instance, it has been used to couple with 2-bromophenylacetylene to yield phenylacetylene derivatives in high yields (77%) .

- Nickel-Catalyzed Cross-Couplings : Similar applications are noted in nickel-catalyzed processes, enhancing the versatility of this reagent in forming carbon-carbon bonds.

- Cobalt-Catalyzed Reactions

-

Synthesis of Functionalized Compounds

- It serves as a precursor for generating various functionalized alkylzinc reagents, which can further participate in diverse synthetic pathways, including acylation and alkylation reactions.

Case Study 1: Cobalt-Catalyzed Cross-Coupling

In a study examining cobalt-catalyzed reactions using organozinc reagents, this compound was coupled with various alkyl iodides. The optimization of reaction conditions led to significant yields of the desired products, demonstrating the reagent's effectiveness in forming Csp3-Csp3 bonds .

Case Study 2: Palladium-Catalyzed Synthesis

A notable application involved the use of this compound in conjunction with palladium catalysts to synthesize substituted phenylacetylene derivatives. The study highlighted the efficiency of this coupling reaction, achieving yields above 75% under optimized conditions .

作用機序

The mechanism of action of 3-cyanopropylzinc bromide is primarily based on its ability to form carbon-carbon bonds through nucleophilic addition and substitution reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the bromide ion, which stabilizes the organozinc intermediate.

類似化合物との比較

- 4-Methylbenzylzinc chloride

- Phenylzinc bromide

- Ethylzinc bromide

Comparison: 3-Cyanopropylzinc bromide is unique due to the presence of the cyano group, which imparts additional reactivity and versatility in organic synthesis. Compared to other organozinc compounds, it offers distinct advantages in the formation of carbon-carbon bonds and the synthesis of complex molecules .

生物活性

3-Cyanopropylzinc bromide (CAS Number: 135579-85-0) is an organozinc compound that has garnered interest in organic synthesis due to its unique reactivity and potential biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H6BrNZn

- Molecular Weight : 213.39 g/mol

- Density : 0.981 g/mL at 25 °C

- Solubility : Soluble in tetrahydrofuran (THF)

This compound is typically synthesized through the reaction of zinc metal with 3-cyanopropyl bromide in the presence of a suitable solvent such as THF. The compound acts as a nucleophile in various chemical reactions, particularly in carbon-carbon bond formation. Its reactivity is attributed to the presence of the zinc center, which can facilitate the transfer of the cyanopropyl group to electrophiles.

Biological Activity

Research on the biological activity of this compound has primarily focused on its potential as a building block in medicinal chemistry. The compound can participate in reactions that lead to the formation of biologically active molecules, including:

- Antitumor Agents : Compounds derived from organozinc reagents have shown promise in cancer therapy by inhibiting tumor growth.

- Enzyme Inhibitors : Some derivatives have been explored for their ability to inhibit specific enzymes linked to disease pathways.

Table 1: Biological Activities Associated with this compound Derivatives

Case Studies and Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of organozinc compounds, including those derived from this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

- Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that modifications of this compound could lead to effective inhibitors of serine proteases, which are crucial in many physiological processes and disease mechanisms.

- Synthesis of Peptoid Libraries : A notable application involved using this compound as a precursor for synthesizing peptoid libraries. These libraries are valuable in drug discovery, allowing for high-throughput screening against various biological targets.

Safety and Handling

As with many organometallic compounds, safety precautions are essential when handling this compound:

- Hazard Classifications : This compound is classified as a carcinogen (Carc. 2) and irritant (Eye Irrit. 2). Proper protective equipment should be used to avoid exposure.

- Storage Conditions : It should be stored under inert atmosphere conditions to prevent degradation.

特性

CAS番号 |

135579-85-0 |

|---|---|

分子式 |

C4H6BrNZn |

分子量 |

213.4 g/mol |

IUPAC名 |

bromozinc(1+);butanenitrile |

InChI |

InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |

InChIキー |

HEHCQTGEYNYOSF-UHFFFAOYSA-M |

SMILES |

[CH2-]CCC#N.[Zn+]Br |

正規SMILES |

[CH2-]CCC#N.[Zn+]Br |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。